molecular formula C16H8N4O11S2.2Na B155264 Dnpns CAS No. 1716-22-9

Dnpns

Cat. No. B155264
CAS RN: 1716-22-9
M. Wt: 498.4 g/mol
InChI Key: AYCFJUKXFTYTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnpns, also known as 2,4-dinitrophenylhydrazine, is a chemical compound commonly used in scientific research. It is a yellow crystalline powder that is soluble in water and ethanol. Dnpns is widely used in the synthesis of various organic compounds and is also used in the analysis of aldehydes and ketones.

Mechanism of Action

The mechanism of action of Dnpns involves the formation of a yellow-orange precipitate when it reacts with aldehydes and ketones. This reaction occurs due to the formation of a hydrazone derivative, which is a stable compound that is easily detected.
Biochemical and Physiological Effects:
Dnpns is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound when handled properly.

Advantages and Limitations for Lab Experiments

The advantages of using Dnpns in lab experiments include its high sensitivity and specificity for the detection of aldehydes and ketones. It is also relatively easy to use and produces a visible color change, making it easy to detect. However, Dnpns has several limitations, including its potential toxicity and the fact that it can only detect aldehydes and ketones and not other types of organic compounds.

Future Directions

There are several future directions for the use of Dnpns in scientific research. One potential application is in the development of new pharmaceuticals, as Dnpns can be used in the synthesis of various organic compounds. Additionally, researchers may continue to explore the use of Dnpns in the analysis of aldehydes and ketones in different types of samples, including those from the environment and food. Finally, researchers may investigate new methods for the synthesis of Dnpns that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of Dnpns is a relatively simple process. It is typically prepared by reacting 2,4-dinitrochlorobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction yields Dnpns as a yellow crystalline powder.

Scientific Research Applications

Dnpns is widely used in scientific research as a reagent for the analysis of aldehydes and ketones. It is used to test for the presence of these compounds in a variety of samples, including food, pharmaceuticals, and environmental samples. Dnpns is also used in the synthesis of various organic compounds, including dyes, explosives, and pharmaceuticals.

properties

CAS RN

1716-22-9

Product Name

Dnpns

Molecular Formula

C16H8N4O11S2.2Na

Molecular Weight

498.4 g/mol

IUPAC Name

3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H10N4O11S2/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25/h1-7,21H,(H,26,27,28)(H,29,30,31)

InChI Key

AYCFJUKXFTYTGH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O

Related CAS

5423-07-4 (di-hydrochloride salt)

synonyms

2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid
2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, disodium salt
3,6-naphthalenedisulfonic acid, 2-((2,4-dinitrophenyl)azo)-1-hydroxy
DNPNS
nitrazine paper
nitrazine yellow
nitrazine yellow, disodium salt
phenaphthazine

Origin of Product

United States

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